(S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine
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Overview
Description
(S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with a unique structure that includes a tetrahydronaphthalene core substituted with an ethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 5-ethyl-1,2,3,4-tetrahydronaphthalen-1-one using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow hydrogenation. This method allows for the efficient and consistent production of the compound by continuously feeding the reactants through a reactor containing the catalyst.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
(S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a methyl group instead of an ethyl group.
(S)-5-Propyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a propyl group instead of an ethyl group.
(S)-5-Isopropyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with an isopropyl group instead of an ethyl group.
Uniqueness
The uniqueness of (S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group provides a balance between steric hindrance and electronic effects, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H17N |
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Molecular Weight |
175.27 g/mol |
IUPAC Name |
(1S)-5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C12H17N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3,5,7,12H,2,4,6,8,13H2,1H3/t12-/m0/s1 |
InChI Key |
ASINTLOAQNNRHI-LBPRGKRZSA-N |
Isomeric SMILES |
CCC1=C2CCC[C@@H](C2=CC=C1)N |
Canonical SMILES |
CCC1=C2CCCC(C2=CC=C1)N |
Origin of Product |
United States |
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